2,6,8-Trimethyl-4H-benzo[d][1,3]oxazin-4-one
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Overview
Description
2,6,8-Trimethyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the class of oxazinones. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a benzene ring fused to an oxazine ring, with three methyl groups attached at positions 2, 6, and 8.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,6,8-Trimethyl-4H-benzo[d][1,3]oxazin-4-one involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This one-pot route is efficient and can be performed under mild conditions. Additionally, microwave-assisted synthesis has been explored to improve reaction yields and reduce reaction times .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2,6,8-Trimethyl-4H-benzo[d][1,3]oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Substitution: The methyl groups and other positions on the benzene ring can be substituted with various functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of functionalized oxazinones .
Scientific Research Applications
2,6,8-Trimethyl-4H-benzo[d][1,3]oxazin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives have shown potential as protease inhibitors, which could be useful in treating diseases involving protease activity.
Materials Science: Oxazinones are used in the development of heat-resistant and electronic materials due to their stability and unique properties.
Biological Research: The compound has been studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2,6,8-Trimethyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of serine proteases, such as human leukocyte elastase, which plays a role in tissue degeneration and inflammation . The compound’s structure allows it to bind to the active site of the enzyme, preventing substrate access and subsequent enzymatic activity.
Comparison with Similar Compounds
2,6,8-Trimethyl-4H-benzo[d][1,3]oxazin-4-one can be compared with other similar compounds, such as:
Quinazolinones: These compounds share a similar core structure and exhibit diverse biological activities, including anticancer and anti-inflammatory properties.
Benzoxazinones: These compounds are closely related to oxazinones and have been studied for their potential as protease inhibitors and other biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2,6,8-trimethyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C11H11NO2/c1-6-4-7(2)10-9(5-6)11(13)14-8(3)12-10/h4-5H,1-3H3 |
InChI Key |
RTSAWRSPVHQGJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)OC(=N2)C)C |
Origin of Product |
United States |
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